molecular formula C6H10ClNO B1372952 1-(Azetidin-1-YL)-3-chloropropan-1-one CAS No. 1094428-17-7

1-(Azetidin-1-YL)-3-chloropropan-1-one

Cat. No.: B1372952
CAS No.: 1094428-17-7
M. Wt: 147.6 g/mol
InChI Key: ZWWKQQDEXDCDMW-UHFFFAOYSA-N
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Description

1-(Azetidin-1-YL)-3-chloropropan-1-one (CAS RN: 1094428-17-7) is a chlorinated ketone featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 1-position and a chlorine substituent at the 3-position of the propan-1-one backbone. Its commercial availability in varying quantities (1g to 25g) highlights its utility in research and development .

Properties

IUPAC Name

1-(azetidin-1-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-3-2-6(9)8-4-1-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWKQQDEXDCDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Method Using Aminoalcohols and Aminochlorides

A prominent method involves cyclization of aminoalcohol or aminohalide precursors in the presence of a base such as triethylamine. This approach is supported by patent literature describing azetidine formation:

  • The cyclization of 3-amino-1-chloropropan-1-one derivatives in triethylamine leads to azetidine ring closure by intramolecular nucleophilic substitution of the chlorine by the amino group.
  • The reaction is typically carried out under reflux conditions at temperatures between 50°C and 150°C.
  • Triethylamine serves dual purposes: neutralizing the hydrogen halide byproduct and precipitating amine hydrohalides, which helps remove polymeric by-products.
  • Phase transfer catalysts, especially tetraalkylammonium iodides like tetrabutylammonium iodide, can accelerate the cyclization by enhancing the nucleophilicity and solubility of reactants in the organic medium.
  • Aqueous reaction media have been found to favor cyclization over organic solvents such as acetonitrile or methanol, where no azetidine formation occurs.

This method is adaptable for preparing 1-substituted azetidin-3-ones by selecting appropriate substituents on the aminoalcohol precursor.

Synthesis from Chloroalkyl Epoxides and Amines

Another approach involves the reaction of chloro-substituted epoxides with azetidine or amine nucleophiles:

  • For example, 2-(chloromethyl)oxirane (epichlorohydrin) reacts with azetidine or benzylamine derivatives under controlled temperature (0–5°C) in aqueous media to form 1-benzylazetidin-3-ol intermediates.
  • Subsequent oxidation and functional group transformations (e.g., reduction, protection, oxidation) lead to azetidinone derivatives.
  • This multi-step route has been optimized for industrial scale synthesis of azetidine intermediates, including those bearing chloro and carbonyl groups.
  • The process involves careful control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • Oxidation steps often employ TEMPO-mediated oxidation in microchannel reactors for green and efficient conversion of alcohol intermediates to ketones.

While this exact sequence is more commonly used for related azetidine intermediates, it provides a framework adaptable to 1-(Azetidin-1-yl)-3-chloropropan-1-one synthesis.

Reaction Conditions and Catalysts

Parameter Details
Reaction medium Aqueous media preferred for cyclization; organic solvents like acetonitrile less effective
Base Triethylamine commonly used to neutralize HCl and facilitate cyclization
Temperature 50–150°C, often reflux conditions
Catalysts Phase transfer catalysts such as tetrabutylammonium iodide (0.1–1.6 mol%)
By-product removal Precipitation of amine hydrohalide salts helps remove polymeric impurities

These parameters are critical for optimizing yield and selectivity in the cyclization step.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Notes
Cyclization of aminoalcohols 3-amino-1-chloropropan-1-one Triethylamine, phase transfer catalyst (e.g., tetrabutylammonium iodide) Reflux 50–150°C, aqueous medium Efficient cyclization; phase transfer catalyst accelerates reaction
Epoxide ring opening + oxidation 2-(chloromethyl)oxirane + amines Pd/C (for hydrogenation), TEMPO (oxidation) Low temp (0–5°C) to reflux; microchannel reactor for oxidation Multi-step synthesis; scalable; green oxidation methods
Staudinger-type cycloaddition Azomethines + alkoxyketenes Et3N, acyl chlorides Room temp to reflux Used for related β-lactams; moderate yields; enantioselective variants exist

Research Findings and Industrial Relevance

  • The cyclization method with triethylamine and phase transfer catalysts is well-documented and offers a straightforward route to azetidine derivatives with chloro substituents.
  • Green chemistry approaches using microchannel reactors and TEMPO oxidation have been developed to improve environmental and economic aspects of azetidine intermediate synthesis.
  • The choice of solvent and base is crucial; aqueous media promotes cyclization, while organic solvents may inhibit it.
  • Industrial syntheses prioritize cost-effective, scalable, and environmentally benign methods, often employing commercially available starting materials like epichlorohydrin and benzylamine derivatives.
  • Yields of key intermediates in these routes are generally high (up to ~90%), with purification steps involving crystallization and extraction to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-YL)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, azetidinones, and other heterocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula: C6H10ClNO
  • Molecular Weight: 147.6 g/mol
  • IUPAC Name: 1-(azetidin-1-yl)-3-chloropropan-1-one
  • SMILES Notation: O=C(CCCl)N1CCC1

These properties allow it to function as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.

Treatment of Autoimmune Diseases

Recent studies have highlighted the potential of this compound as a therapeutic agent for autoimmune diseases. A patent (WO2020064792A1) describes its use as an antagonist for Toll-like receptors (TLR7, TLR8, and TLR9), which are implicated in conditions such as systemic lupus erythematosus and lupus nephritis. The compound demonstrates promising cytotoxicity profiles and stability in human microsome assays, indicating its potential for further development into effective treatments without the side effects associated with traditional therapies .

Synthesis of Novel Compounds

The compound serves as a key intermediate in synthesizing other biologically active molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it can be used to create compounds that target specific signaling pathways involved in cancer progression or inflammatory responses. The ability to modify the azetidine ring or the chloropropanone moiety opens avenues for developing selective inhibitors against various targets in disease pathways .

Case Study 1: Mer Kinase Inhibition

Research published in PMC discusses the role of Mer kinase in oncogenesis and how inhibitors targeting this kinase can enhance the efficacy of existing chemotherapeutics. While this compound is not directly mentioned as a Mer inhibitor, its structural analogs have shown significant activity against Mer at sub-nanomolar concentrations, suggesting that derivatives of this compound could be explored for similar applications .

Case Study 2: Development of Anti-Cancer Agents

Another study indicates that small molecule inhibitors derived from compounds like this compound exhibit potent anti-tumor effects when combined with standard chemotherapy regimens. These findings support the idea that this compound and its derivatives could play a crucial role in developing new cancer therapies that improve patient outcomes by enhancing chemosensitivity .

Summary Table of Applications

Application AreaDescriptionReference
Autoimmune Disease TreatmentAntagonist for TLR7, TLR8, and TLR9; potential for treating lupus-related conditions
Synthesis of Novel CompoundsIntermediate for creating biologically active derivatives targeting various disease pathways
Cancer TherapyPotential use in developing Mer kinase inhibitors; enhances efficacy of existing treatments

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-YL)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Azetidine-Containing Chlorinated Ketones

Compounds with azetidine rings and halogenated ketone backbones share synthetic and functional similarities. Key examples include:

Table 1: Azetidine-Containing Chlorinated/Brominated Ketones

Compound Name Structure CAS RN Purity Synthesis Method Yield Key Features Reference
1-(Azetidin-1-YL)-3-chloropropan-1-one Azetidine + 3-chloropropanone 1094428-17-7 N/A Not specified N/A Commercial R&D use
1-(Azetidin-1-yl)-6-chloro-2-(3-phenylpropyl)hexan-1-one (16) Hexan-1-one with Cl and phenylpropyl N/A 91% GP-7/GP-8* 65–69% Longer carbon chain, higher lipophilicity
1-(azetidin-1-yl)-2-bromopropan-1-one Azetidine + 2-bromopropanone 1334487-70-5 N/A Not specified N/A Bromine substitution at 2-position

*GP-7/GP-8 methods involve organozinc reagents and column chromatography.

  • Brominated analogs (e.g., 2-bromopropan-1-one) may exhibit distinct reactivity due to bromine’s larger atomic radius compared to chlorine, influencing nucleophilic substitution rates .

Chloropropanone Derivatives with Aromatic Substituents

Chloropropanones with aromatic groups serve as intermediates in synthesizing complex molecules:

Table 2: Aromatic Chloropropanone Derivatives

Compound Name Substituent Synthesis Method Application Reference
1-(4-bromophenyl)-3-chloropropan-1-one 4-bromophenyl Triethylamine-mediated reaction Precursor for enones (e.g., 1.1.0)
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one Benzo[b]thiophenyl Friedel-Crafts acylation Arylsulfonamide/arylamine synthesis
  • Reactivity Comparison: The 4-bromophenyl derivative undergoes elimination to form α,β-unsaturated ketones (e.g., 1-(4-bromophenyl)prop-2-en-1-one), a reaction less feasible in the azetidine-containing target compound due to steric hindrance from the heterocycle .

Pharmacologically Active Azetidine Derivatives

Azetidine rings are prevalent in bioactive molecules, as seen in TLR7-9 antagonists (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives) for treating systemic lupus erythematosus .

Halogenated Propanone Variants

Table 3: Halogenated Propanone Compounds

Compound Name Halogen Position Key Properties Reference
3-Chloro-1-propene (Allyl chloride) 3-position Volatile liquid; industrial use
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one 1-position Crystalline solid; studied via X-ray
  • Functional Contrasts :
    • Allyl chloride (3-chloro-1-propene) is a simple alkene with industrial applications, differing sharply from the ketone-based target compound in reactivity and stability .
    • The phenylhydrazine derivative’s 1-chloro substitution enables unique tautomerization and crystallographic behavior, unlike the 3-chloro configuration in the target .

Biological Activity

1-(Azetidin-1-YL)-3-chloropropan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its azetidine ring and chloropropanone structure, which contribute to its unique reactivity and biological properties. The molecular formula is C5_5H8_8ClN\O, and it can be synthesized through various chemical routes, including nucleophilic substitution reactions.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, leading to neuropharmacological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antitumor ActivityExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory EffectsReduces inflammatory markers in vitro and in vivo.
Neuropharmacological EffectsPotential modulation of neurotransmitter systems, affecting mood and cognition.

Antitumor Activity

In a study assessing the cytotoxicity of this compound against human cancer cell lines, significant growth inhibition was observed. The IC50_{50} values ranged from 5 to 15 µM depending on the specific cell line tested.

Anti-inflammatory Effects

Research indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The results showed a dose-dependent decrease in cytokine levels, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(azetidin-1-yl)-3-chloropropan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via the GP-1 methodology, involving coupling of azetidine derivatives (e.g., azetidine-HCl) with chlorinated carboxylic acids. For example, 1-(azetidin-1-yl)propan-1-one was obtained in 72% yield by reacting azetidine-HCl with propanoic acid under reflux in dichloromethane (DCM) with coupling agents like HOBt/TBTU and triethylamine (NEt₃) . Optimization includes adjusting stoichiometric ratios (1:1 molar ratio of amine to acid), extending reaction times (12–24 hours), and purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for identifying the azetidine ring (δ ~3.4–3.9 ppm for N–CH₂ protons) and carbonyl group (δ ~195 ppm in 13C NMR). For example, a related compound showed distinct signals at δ 3.91 (t, J = 6.7 Hz) for the chloropropanone chain .
  • HRMS : Validates molecular weight (e.g., observed [M]+∙ at m/z 245.9440 for C₉H₈BrClO) .
  • FT-IR : Confirms ketone (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Strategies include:

  • Repeating synthesis under anhydrous conditions.
  • Cross-verifying with HRMS (e.g., matching calculated and observed m/z values within 0.0002 Da) .
  • Using computational tools (e.g., density functional theory (DFT)) to predict NMR chemical shifts for comparison with experimental data .

Q. What mechanistic insights can be gained from studying the nucleophilic substitution reactions involved in synthesizing this compound?

  • Methodological Answer : The GP-1 method likely proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride), followed by nucleophilic attack by azetidine. Mechanistic studies could involve:

  • Kinetic isotope effects (KIE) : Using deuterated reagents to identify rate-determining steps.
  • Computational modeling (DFT) : Mapping transition states and charge distribution to explain regioselectivity .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can they be addressed?

  • Methodological Answer : Scaling up may reduce yields due to:

  • Heat transfer inefficiencies : Use flow chemistry for uniform temperature control.
  • Incomplete mixing : Optimize solvent volume (e.g., DCM vs. THF) and stirrer speed.
    Pilot studies achieved 71% yield by maintaining stoichiometric ratios and slow addition of coupling agents .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery pipelines?

  • Methodological Answer :

  • Initial screens : Assess cytotoxicity (e.g., MTT assay) and target binding (e.g., kinase inhibition assays).
  • Structure-activity relationship (SAR) : Modify the chloropropanone chain length or introduce substituents (e.g., trifluoromethyl groups) to enhance bioactivity, as seen in related azetidine derivatives .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes involved in inflammatory pathways) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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